(R)-2-Azaspiro[4.5]decane-4-carboxylicacid
Description
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid (CAS: 764633-87-6) is a chiral spirocyclic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol. Its structure features a bicyclic system comprising a piperidine ring fused to a cyclohexane ring, with a carboxylic acid group at the 4-position .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(4R)-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
JPZJKIYKFOEPJZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC2(CC1)CNC[C@@H]2C(=O)O |
Canonical SMILES |
C1CCC2(CC1)CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azaspiro[4.5]decane-4-carboxylicacid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: While specific industrial production methods for ®-2-Azaspiro[4.5]decane-4-carboxylicacid are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Azaspiro[4.5]decane-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-2-Azaspiro[4.5]decane-4-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Azaspiro[4.5]decane-4-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of (R)-2-Azaspiro[4.5]decane-4-carboxylic acid, highlighting modifications that influence physicochemical and biological properties:
Key Structural and Functional Insights:
Boc-Protected Analogs : The introduction of a tert-butoxycarbonyl (Boc) group (e.g., 1955547-53-1) enhances stability during synthetic processes, making it a preferred intermediate for further functionalization .
Diaza Derivatives : The 2,8-diaza variant (828928-26-3) introduces a second nitrogen, increasing polarity and enabling stronger interactions with biological targets like enzymes or receptors .
Aromatic Substitutions : Benzyl-substituted analogs (e.g., 251461-68-4) leverage π-π stacking interactions, which are critical in receptor-ligand binding .
Pharmacological Relevance:
- Studies on related azaspiro diones (e.g., 2-azaspiro[4.5]decane-1,3-dione derivatives) demonstrate anticonvulsant activity in rodent models, suggesting that the spirocyclic core is a viable scaffold for neuroactive agents .
- Modifications such as carboxylic acid groups (vs. diones) may alter metabolic stability and target engagement. For example, the carboxylic acid moiety in (R)-2-Azaspiro[4.5]decane-4-carboxylic acid could facilitate ionic interactions with cationic binding pockets in proteins .
Biological Activity
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound notable for its unique structural features, including a carboxylic acid functional group. The molecular formula of this compound is C_{11}H_{17}N O_2, with a molecular weight of 183.25 g/mol. The (R) configuration of the compound significantly influences its biological activity and interactions with various biological targets.
Research indicates that (R)-2-Azaspiro[4.5]decane-4-carboxylic acid exhibits potential biological activity, particularly in pharmacological contexts. Its mechanism of action primarily involves interactions with specific enzymes or receptors, which can modulate their activity and lead to various biological effects. This compound has been explored for its potential applications in drug discovery, particularly in areas requiring enzyme activity modulation.
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of compounds structurally related to (R)-2-Azaspiro[4.5]decane-4-carboxylic acid. For instance, derivatives that share similar spirocyclic frameworks have been evaluated for their effectiveness against various pathogens, including those from the ESKAPE panel (a group of pathogens known for their multidrug resistance). These studies demonstrate that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies
- Antibacterial Evaluation : In a study evaluating new dual inhibitors of bacterial topoisomerases, compounds related to (R)-2-Azaspiro[4.5]decane-4-carboxylic acid showed low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli. The results indicated strong antibacterial activity against several pathogens, with MIC values ranging from 2 to 16 μg/mL for Gram-negative bacteria like Klebsiella pneumoniae and Acinetobacter baumannii .
- Myelostimulating Activity : Another study focused on derivatives of spirocyclic compounds demonstrated myelostimulating activity in models of cyclophosphamide-induced myelodepressive syndrome. These derivatives accelerated the regeneration of lymphocyte and granulocyte cell populations in bone marrow, suggesting potential applications in treating conditions associated with bone marrow suppression .
Comparative Analysis
The following table summarizes some key findings regarding the biological activity of (R)-2-Azaspiro[4.5]decane-4-carboxylic acid and related compounds:
| Compound | Activity | MIC Values | Target Pathogens |
|---|---|---|---|
| (R)-2-Azaspiro[4.5]decane-4-carboxylic acid | Enzyme modulation | Not specified | Various enzymes/receptors |
| 8-Oxa-2-Azaspiro[4.5]decane | Antibacterial | 2-16 μg/mL | Klebsiella pneumoniae, A. baumannii |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Myelostimulating | Not specified | Bone marrow hematopoiesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
